Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate

Description

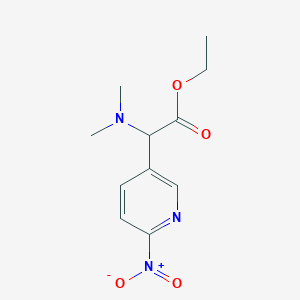

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is a pyridine-derived ester compound featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a nitro (-NO₂) substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C11H15N3O4 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetate |

InChI |

InChI=1S/C11H15N3O4/c1-4-18-11(15)10(13(2)3)8-5-6-9(12-7-8)14(16)17/h5-7,10H,4H2,1-3H3 |

InChI Key |

CJPQAMRDHFUGIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency. Purification steps such as distillation or recrystallization would be used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Nucleophilic Addition: The nitropyridine ring can undergo nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products

Reduction: 2-(dimethylamino)-2-(6-aminopyridin-3-YL)acetate.

Hydrolysis: 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid.

Nucleophilic Addition: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety could play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Features :

- Functional Groups: Dimethylamino, nitro, and ester groups.

- Substituent Effects: The nitro group at the 6-position directs electrophilic substitution reactions, while the dimethylamino group at the 2-position may enhance solubility and nucleophilicity.

While direct synthesis data for this compound are absent in the evidence, analogous compounds (e.g., ethyl 2-(6-nitropyridin-3-yl)acetate) are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

The compound is compared to structurally related pyridine and acetamide derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Key Observations:

Substituent Effects: Nitro Group: Compounds with nitro substituents (e.g., 415912-99-1) exhibit strong electron-withdrawing effects, making them reactive in reductions or nucleophilic aromatic substitutions . Dimethylamino Group: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents compared to non-aminated analogs (e.g., 415912-99-1) . Halogen and Fluoro Groups: Halogenated derivatives (e.g., 63157509, 1007885-46-2) show increased lipophilicity, impacting bioavailability and metabolic stability .

Reactivity Trends: Nitro vs. Amino: Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS 415912-99-1, similarity 0.83) is less electrophilic than the nitro-containing target compound, favoring different reaction pathways (e.g., azo coupling vs. nitro reduction) . Ester Reactivity: The ethyl ester group in all compounds facilitates hydrolysis under basic conditions, but electron-withdrawing nitro groups accelerate this process .

Physicochemical and Application Comparisons

Notable Findings:

- Resin Performance: Ethyl 4-(dimethylamino)benzoate (analogous to the target’s dimethylamino group) demonstrates superior reactivity in resin cements compared to non-aminated esters, suggesting the target compound may enhance polymer properties .

Biological Activity

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₉H₁₁N₃O₄

- Molecular Weight : 253.25 g/mol

The compound features a nitropyridine moiety , which is significant for its chemical reactivity and potential biological activity. The presence of a dimethylamino group and an ester functional group contributes to its unique properties and applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the ester group can be hydrolyzed to release an active carboxylic acid, further enhancing its biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This property is significant in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

Research has shown that this compound has potential anticancer properties . It has been investigated in various cancer cell lines, with preliminary results suggesting a moderate level of cytotoxicity. For instance, in HCT-116 cancer cells, it demonstrated an IC50 value of approximately 0.66 µM, indicating its potential as a chemotherapeutic agent .

Case Studies and Research Findings

- Interaction Studies :

- This compound's binding affinity to specific proteins involved in disease pathways was assessed. Initial data suggest that the nitro group enhances interactions with target proteins, which could be pivotal in drug design.

- Comparative Analysis :

- A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activities due to its unique functional groups. For example, compounds like 4-Dimethylaminopyridine and 1-(6-Nitropyridin-3-yl)piperidine were evaluated for their activity profiles, highlighting the unique advantages of this compound.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₁N₃O₄ | Ester derivative; potential for antimicrobial and anticancer activity |

| 4-Dimethylaminopyridine | C₈H₁₀N₂ | Known catalyst; widely used in organic synthesis |

| 1-(6-Nitropyridin-3-yl)piperidine | C₉H₈N₂O₂ | Exhibits psychoactive properties; different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.